molecular formula C7H13N3 B13174987 ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B13174987
M. Wt: 139.20 g/mol
InChI Key: NJLOXLANFHALOR-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine ( 1701506-79-7) is a high-purity organic compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol. This amine-functionalized imidazole derivative is a valuable building block in medicinal chemistry and anticancer research . The imidazole scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors and other targeted cancer therapies . Researchers value this compound for its potential as a synthetic intermediate to create more complex hybrid molecules. Such imidazole hybrids are a significant focus in modern oncology research, as they can be designed to interact with multiple biological targets, such as enzymes and receptors involved in critical cellular pathways . The structure features a 1-methyl-1H-imidazole ring, a heterocycle commonly found in nucleotides and many biologically active molecules, which contributes to its potential for hydrogen bonding and coordination with metal ions . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-[(1-methylimidazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H13N3/c1-3-8-4-7-5-10(2)6-9-7/h5-6,8H,3-4H2,1-2H3

InChI Key

NJLOXLANFHALOR-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C=N1)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Substituted Imidazoles

  • Reagents:

    • Glyoxal derivatives
    • Ammonia or primary amines
    • Formaldehyde (for methylation)
  • Reaction Conditions:

    • Reflux in ethanol or acetic acid
    • Microwave-assisted synthesis has also been reported for efficiency

Reaction Pathway:
Glyoxal reacts with ammonia to form imidazole rings (Debus synthesis). Methylation at the 1-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Step 2: Side-Chain Attachment at the 4-Position

  • Method:

    • Nucleophilic substitution of the imidazole nitrogen with a suitable methyl halide or activated methyl derivative.
    • Alternatively, alkylation using methyl chlorides or iodides in the presence of a base (e.g., potassium carbonate).
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: 50–80°C

Step 3: Introduction of the Amino Group

  • Reagents:

    • Formaldehyde and ammonia (for Mannich-type reactions)
    • Reductive amination with appropriate aldehydes and amines
  • Reaction Conditions:

    • Mild heating, sometimes under catalytic hydrogenation

Outcome:
This multi-step process yields the target compound with control over the side chain and methyl substitutions.

Catalytic Coupling and Modern Synthetic Strategies

Recent advancements utilize transition-metal catalysis for constructing complex imidazole derivatives, including the compound of interest.

a. Copper-Catalyzed C–H Activation and Coupling

  • Method:

    • Coupling of amidines with chalcones or benzylamines under copper catalysis to form substituted imidazoles.
    • This approach allows for the formation of the imidazole ring directly from precursors with diverse substituents.
  • Reaction Conditions:

    • Catalysts: Copper triflate (Cu(OTf)₂)
    • Solvent: Acetonitrile or ethanol
    • Temperature: Room temperature to 80°C

b. Use of Isocyanates and Amines

  • Method:

    • Reaction of imidazole derivatives with isocyanates (e.g., ethyl isocyanatoacetate) in DCM or THF to form carbamoyl derivatives, which can be further modified to introduce amino groups.
  • Reaction Conditions:

    • Catalysts: None or mild base (e.g., DIPEA)
    • Room temperature to reflux

c. Cyclization of Chalcones and Benzylamines

  • Method:

    • Under microwave irradiation, chalcones and benzylamines undergo C–C bond cleavage and cyclization to form substituted imidazoles, as reported in recent literature.
  • Reaction Conditions:

    • Microwave irradiation at 85°C
    • Catalysts such as N-bromosuccinimide or fluorinated graphene oxide have been used to enhance yields.

Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Classical cyclization Glyoxal, ammonia, formaldehyde Reflux, acids/bases Well-established Limited scope for complex side chains
Multi-step functionalization Amino alcohols, methyl halides Reflux, nucleophilic substitution High control over substitution Multi-step, time-consuming
Transition-metal catalysis Amidines, chalcones, benzylamines Room temp to 80°C, microwave Diverse substitution patterns Requires catalysts and optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the ethylamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The ethylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(1-Methyl-1H-imidazol-4-yl)methanamine
  • Formula : C₅H₉N₃
  • Molecular Weight : 111.15 g/mol
  • Key Differences : Lacks the ethyl group, reducing steric bulk and lipophilicity.
  • Applications : Acts as a precursor in synthesizing antiproliferative agents (e.g., IC₅₀ = 16.6–19.3 µg/mL against MCF-7 cells) .
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine
  • Formula : C₆H₁₁N₃
  • Molecular Weight : 125.18 g/mol
  • Key Differences : Contains a two-carbon chain instead of a methylene-ethyl group.
N-((1-Methyl-1H-imidazol-4-yl)methyl)piperidine-4-carboxamide (27f)
  • Formula : C₁₆H₂₁ClN₄O₂
  • Key Differences : Incorporates a piperidine-carboxamide group, enhancing hydrogen-bonding capacity.
  • Applications : Tested as an inhibitor of neurotropic alphavirus replication, synthesized in 23% yield via amine coupling .

Physicochemical Properties

Compound Purity Solubility Stability Reference
Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine >95%* Not reported Unstable in air?
2-(1-Methyl-1H-imidazol-4-yl)ethanamine >98% Water-soluble Stable at −20°C
Imidazolyl pyrazolopyridine derivatives >97% DMSO-soluble RT-stable

*Purity inferred from commercial analogues (e.g., reports 95–96% purity for related hydrochlorides).

Biological Activity

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine, a derivative of imidazole, has garnered attention for its diverse biological activities. This compound features a five-membered aromatic ring with two nitrogen atoms and exhibits potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12N4\text{C}_7\text{H}_{12}\text{N}_4

This compound's structure allows it to interact with various biological targets, influencing cell signaling pathways and exhibiting a range of pharmacological effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study demonstrated that derivatives of imidazole, including this compound, can inhibit tumor cell proliferation by inducing apoptosis and causing cell cycle arrest. Specifically, the compound was shown to increase the percentage of cells in the G0/G1 phase while decreasing those in the G2 phase, suggesting a mechanism that prevents cancer cells from progressing through the cell cycle .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, the compound may act as an inhibitor of specific kinases involved in cancer progression or as a ligand for receptors implicated in microbial resistance .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against common pathogens and found that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cell Line Studies : In vitro experiments using cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis markers .

Data Table: Biological Activity Summary

Activity Target Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
Cell Cycle ArrestTumor cellsIncreased G0/G1 phase population

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine?

Methodological Answer : The synthesis of imidazole-derived amines typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : React 1-methyl-1H-imidazole-4-carbaldehyde with ethylamine under reducing conditions (e.g., NaBH₃CN) to form the secondary amine .
  • Reductive amination : Use a two-step process: (i) Condensation of 1-methylimidazole-4-carbaldehyde with ethylamine to form an imine intermediate, followed by (ii) reduction with NaBH₄ or H₂/Pd-C .
    Characterization should include ¹H/¹³C NMR to confirm regioselectivity at the imidazole ring and HPLC-MS for purity assessment (>95%) .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer :

  • 2D NMR spectroscopy (COSY, HSQC, HMBC) is critical to resolve ambiguities in imidazole ring substitution patterns and confirm the ethylamine sidechain .
  • X-ray crystallography (if crystalline) provides definitive proof of molecular geometry, as demonstrated for structurally related imidazol-2-amine derivatives .
  • FT-IR spectroscopy can validate the presence of amine N-H stretches (~3300 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to histamine receptors (H1/H4), given structural similarities to 1-methylhistamine .
  • Use QSAR models to predict pharmacokinetic properties (e.g., logP, BBB permeability) based on substituent effects of the ethyl group and imidazole ring .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition of monoamine oxidases or cholinesterases) using protocols described for analogous imidazole derivatives .

Q. How should researchers resolve contradictions in spectroscopic data for imidazole-based amines?

Methodological Answer :

  • Case study : If ¹H NMR shows unexpected splitting in the imidazole proton signals, consider:
    • Tautomerism : Imidazole rings can exhibit prototropic tautomerism; use variable-temperature NMR to observe dynamic equilibria .
    • Solvent effects : Polar solvents (e.g., DMSO-d₆) stabilize specific tautomers, simplifying spectral interpretation .
  • Cross-validation : Compare with high-resolution mass spectrometry (HRMS) to rule out impurities and confirm molecular formula .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer :

  • Biodegradation assays : Use OECD 301 guidelines to assess aerobic degradation in activated sludge, monitoring parent compound decay via LC-MS/MS .
  • Photolysis studies : Exclude the compound to UV light (λ = 254 nm) in aqueous solutions and quantify degradation products (e.g., hydroxylated derivatives) using GC-MS .
  • Ecotoxicology : Evaluate acute toxicity to Daphnia magna (OECD 202) and algae (OECD 201), with IC₅₀ calculations as per protocols for similar amines .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound?

Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis and purification steps .
  • Spill management : Absorb spills with inert material (e.g., vermiculite), seal in chemical-resistant containers, and dispose via certified hazardous waste services .
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation or hygroscopic degradation .

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